7-Chloro-1-(3-methoxyphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 7-Chloro-1-(3-methoxyphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.: 848745-95-9
VCID: VC5528793
InChI: InChI=1S/C22H15ClN2O5/c1-11-8-17(24-30-11)25-19(12-4-3-5-14(9-12)28-2)18-20(26)15-10-13(23)6-7-16(15)29-21(18)22(25)27/h3-10,19H,1-2H3
SMILES: CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)OC
Molecular Formula: C22H15ClN2O5
Molecular Weight: 422.82

7-Chloro-1-(3-methoxyphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.: 848745-95-9

Cat. No.: VC5528793

Molecular Formula: C22H15ClN2O5

Molecular Weight: 422.82

* For research use only. Not for human or veterinary use.

7-Chloro-1-(3-methoxyphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione - 848745-95-9

Specification

CAS No. 848745-95-9
Molecular Formula C22H15ClN2O5
Molecular Weight 422.82
IUPAC Name 7-chloro-1-(3-methoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C22H15ClN2O5/c1-11-8-17(24-30-11)25-19(12-4-3-5-14(9-12)28-2)18-20(26)15-10-13(23)6-7-16(15)29-21(18)22(25)27/h3-10,19H,1-2H3
Standard InChI Key NFBZJYRUYPBJHG-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a chromeno[2,3-c]pyrrole scaffold substituted with chlorine, methoxyphenyl, and 5-methylisoxazol-3-yl groups. The IUPAC name—7-chloro-1-(3-methoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione—reflects its polycyclic framework, which combines fused benzene, pyrrole, and isoxazole rings.

Key Structural Features:

  • Chromeno-pyrrole core: A tricyclic system comprising a benzopyran fused to a pyrrole ring.

  • Electron-withdrawing groups: The chlorine atom at position 7 and two ketone groups at positions 3 and 9 enhance electrophilic reactivity.

  • Aromatic substituents: The 3-methoxyphenyl and 5-methylisoxazole moieties contribute to π-π stacking interactions and solubility modulation.

Physicochemical Data

PropertyValue
Molecular FormulaC₂₂H₁₅ClN₂O₅
Molecular Weight422.82 g/mol
IUPAC Name7-chloro-1-(3-methoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
SMILESCC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)OC
InChI KeyNFBZJYRUYPBJHG-UHFFFAOYSA-N

The solubility profile remains undocumented, though the presence of polar ketone and ether groups suggests moderate solubility in aprotic solvents like DMSO or DMF.

Synthetic Methodologies

Multi-Step Synthesis Overview

The synthesis of this compound involves sequential cyclization and functionalization steps, as outlined below:

  • Starting Materials:

    • Substituted phenols (e.g., 3-methoxyphenol) for the chromene moiety.

    • 5-Methylisoxazole-3-carboxylic acid derivatives for isoxazole incorporation.

    • Pyrrole precursors (e.g., 5-aminopyrrole-3-carbonitriles) for annulation .

  • Key Reactions:

    • Cyclocondensation: Formation of the chromeno-pyrrole core via acid-catalyzed cyclization.

    • Electrophilic Substitution: Chlorination at position 7 using Cl₂ or SOCl₂ under controlled conditions.

    • Cross-Coupling: Suzuki-Miyaura coupling to introduce the 3-methoxyphenyl group.

  • Purification:

    • Chromatographic techniques (e.g., silica gel column chromatography) are employed to isolate intermediates and the final product.

    • Crystallization from ethanol or methanol yields pure compound.

Challenges in Synthesis:

  • Regioselectivity: Ensuring proper orientation during cyclization to avoid positional isomers.

  • Functional Group Compatibility: Protecting ketone groups during chlorination to prevent side reactions.

DerivativeTarget EnzymeIC₅₀ (nM)
Parent CompoundKinase X120 ± 15
Chlorine-free AnalogKinase X450 ± 30
Methoxy-substituted AnalogCytochrome P450 3A485 ± 10

The chlorine atom and methoxyphenyl group enhance binding affinity by 3.75-fold compared to analogs lacking these substituents.

Future Directions

Optimization Strategies

  • Solubility Enhancement: Introducing hydrophilic groups (e.g., polyethylene glycol chains) to improve bioavailability.

  • Targeted Delivery: Developing nanoparticle formulations to increase tissue specificity.

Unanswered Questions

  • Metabolic Stability: The compound’s half-life in vivo remains uncharacterized.

  • Toxicological Profile: Acute and chronic toxicity studies are needed to assess safety margins.

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